

# Application Notes and Protocols for Labeling Mesenchymal Stem Cells with Ferumoxytol

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## Compound of Interest

Compound Name: *Ferumoxytol*

Cat. No.: *B050538*

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Mesenchymal stem cells (MSCs) hold significant promise in regenerative medicine and cell-based therapies. The ability to track these cells in vivo after administration is crucial for understanding their biodistribution, engraftment, and therapeutic efficacy. **Ferumoxytol**, an FDA-approved iron oxide nanoparticle formulation for iron deficiency anemia, has been repurposed as a contrast agent for magnetic resonance imaging (MRI) to track transplanted cells.[1][2][3] This document provides detailed protocols for the ex vivo labeling of MSCs with **ferumoxytol**, an assessment of labeling efficiency, and the effects on cellular functions.

The cellular uptake of **ferumoxytol** by MSCs is primarily mediated by phagocytosis.[4] This process can be enhanced by forming a protein corona around the nanoparticles when incubated in a protein-containing medium, which increases their hydrodynamic diameter and facilitates uptake.[4] Alternatively, transfection agents such as protamine sulfate can be used to form nanocomplexes that improve labeling efficiency.

## Quantitative Data Summary

The following tables summarize quantitative data from various studies on **ferumoxytol** labeling of MSCs, providing a comparative overview of different labeling parameters and their outcomes.

Table 1: **Ferumoxytol** Labeling Parameters and Efficiency

<b>Ferumoxytol Concentration (µg Fe/mL)</b>	<b>Transfection Agent</b>	<b>Incubation Time</b>	<b>Labeled Cell Type</b>	<b>Iron Uptake per Cell (pg/cell)</b>	<b>Reference</b>
50	None ("bio-mimicry" method)	Overnight	Rat MSCs	2.50 ± 0.50	
100	None	Not Specified	MSCs	4.01 ± 0.18	
500	10 µg/mL Protamine Sulfate	4 hours + Overnight	Adipose-derived Stem Cells (ADSCs)	Steadily increasing up to 500 µg/mL	
Not Specified	Protamine Sulfate	4 hours + 20 hours	Human MSCs	Not Specified	
100	Heparin/Protamine Sulfate	24 hours	Human UCB-MSCs	Not Specified (85.84 ± 2.02% efficiency)	
50	None (Traditional Method, Day 7)	Overnight	Rat MSCs	0.56 ± 0.29	
50	None (Day 4 of culture)	Overnight	Rat MSCs	3.2 ± 0.6	

 Table 2: Effects of **Ferumoxytol** Labeling on MSC Viability

Ferumoxytol Concentration ( $\mu\text{g Fe/mL}$ )	Transfection Agent	Labeled Cell Type	Cell Viability (%)	Reference
100	10 $\mu\text{g/mL}$ Protamine Sulfate	Human UCB- MSCs	91.64 $\pm$ 3.66	
100	40 $\mu\text{g/mL}$ Protamine Sulfate	Human UCB- MSCs	83.86 $\pm$ 4.58	
400	40 $\mu\text{g/mL}$ Protamine Sulfate	Human UCB- MSCs	84.19 $\pm$ 5.76	
200	Lipofectin	Mouse and Pig MSCs	Significant drop	
500	10 $\mu\text{g/mL}$ Protamine Sulfate	ADSCs	Unimpaired	

## Experimental Protocols

### Protocol 1: Transfection-Free Ferumoxytol Labeling of MSCs (Bio-mimicry Method)

This protocol is adapted from a method designed to restore the phagocytic activity of cultured MSCs, enabling efficient labeling without transfection agents.

Materials:

- Mesenchymal Stem Cells (MSCs)
- Complete MSC culture medium (e.g., DMEM with 10% FBS)
- **Ferumoxytol** (Feraheme®)

- Phosphate-buffered saline (PBS)
- Cell culture flasks/plates
- Incubator (37°C, 5% CO<sub>2</sub>)

Procedure:

- Cell Seeding: Culture MSCs to approximately 80% confluency.
- Preparation of "Bio-mimicry" Medium: To mimic the in-vivo environment, prepare a conditioned medium. This can be achieved by using the supernatant from adhering cultured MSCs, which may also contain non-adherent cells.
- Labeling Solution Preparation: Dilute **ferumoxytol** in the "bio-mimicry" medium to a final iron concentration of 50 µg Fe/mL.
- Incubation: Aspirate the standard culture medium from the MSCs and replace it with the **ferumoxytol**-containing "bio-mimicry" medium.
- Incubate the cells overnight at 37°C in a 5% CO<sub>2</sub> incubator.
- Washing: After incubation, remove the labeling medium and wash the cells three times with sterile PBS to remove any unbound **ferumoxytol**.
- Cell Harvesting: Detach the labeled MSCs using a suitable enzyme (e.g., trypsin) and collect the cells for downstream applications.

## Protocol 2: Protamine Sulfate-Assisted Ferumoxytol Labeling of MSCs

This protocol utilizes protamine sulfate to form nanocomplexes with **ferumoxytol**, enhancing cellular uptake.

Materials:

- Mesenchymal Stem Cells (MSCs)

- Serum-free MSC culture medium
- Complete MSC culture medium (with FBS)
- **Ferumoxytol** (Feraheme®)
- Protamine Sulfate
- Fetal Bovine Serum (FBS)
- Phosphate-buffered saline (PBS)
- Cell culture flasks/plates
- Incubator (37°C, 5% CO<sub>2</sub>)

Procedure:

- Cell Seeding: Plate MSCs and grow to 80% confluency at least 18-24 hours prior to labeling.
- Preparation of Labeling Solution:
  - In separate tubes, dilute **ferumoxytol** (to a final concentration of 100-500 µg Fe/mL) and protamine sulfate (to a final concentration of 10 µg/mL) in serum-free medium.
  - Combine the two solutions and let them rest for five minutes to allow for the formation of **ferumoxytol**-protamine sulfate complexes.
  - Add additional serum-free medium to achieve the final desired volume.
- Cell Preparation: Aspirate the culture medium from the cells and gently wash with pre-warmed serum-free medium.
- Incubation: Add the labeling solution to the cells and incubate for four hours at 37°C in a 5% CO<sub>2</sub> incubator.
- Addition of Serum: After the initial incubation, add FBS to the medium (to a final concentration of 10%) and incubate for an additional 20 hours.

- Washing: Rinse the cells with pre-warmed PBS.
- Cell Harvesting: Detach the cells using trypsin, neutralize with complete medium, and collect the labeled MSCs.

## Assessment of Labeling

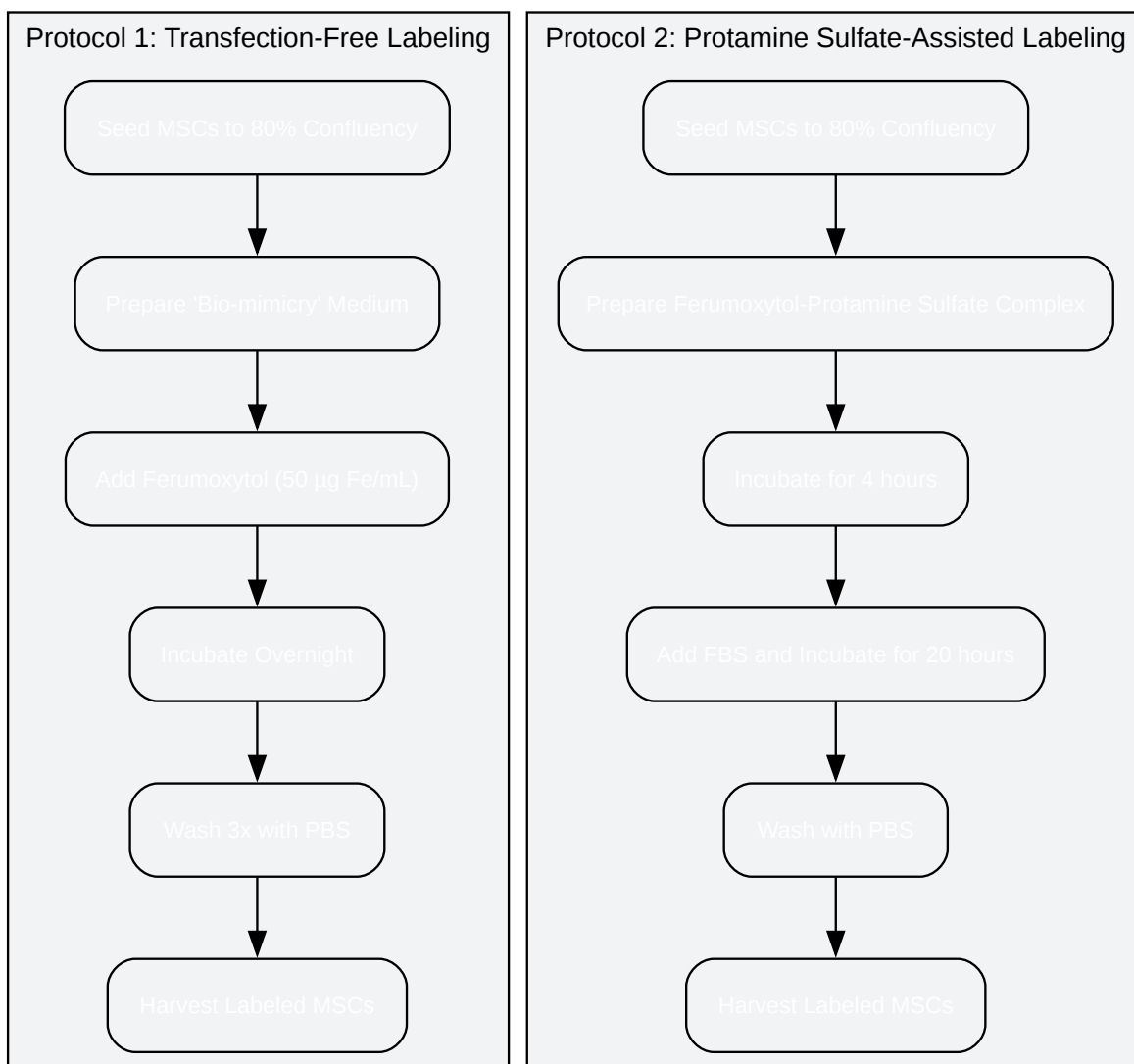
Prussian Blue Staining (Qualitative Assessment):

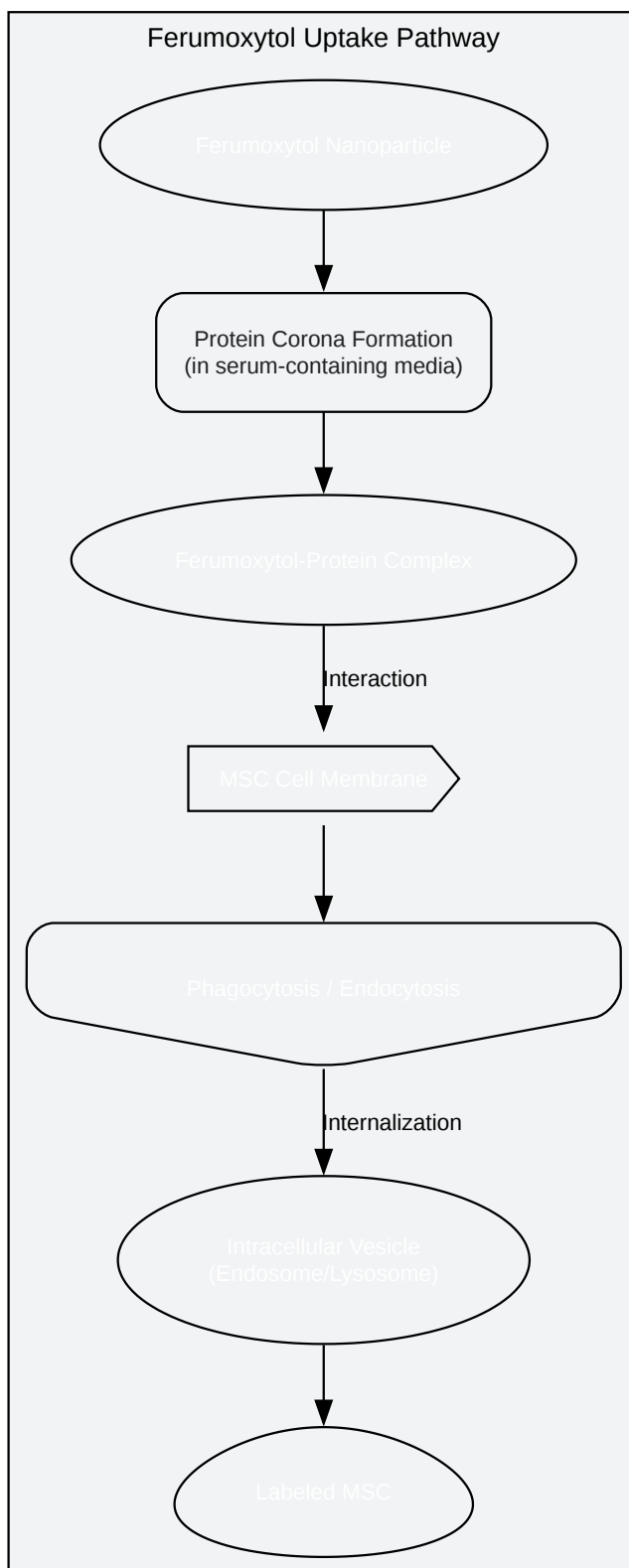
- Seed labeled and unlabeled (control) MSCs on coverslips or in chamber slides.
- Fix the cells with 4% paraformaldehyde.
- Wash with PBS.
- Incubate with a fresh solution of equal parts 2% hydrochloric acid and 2% potassium ferrocyanide for 20-30 minutes.
- Rinse with distilled water.
- Counterstain with Nuclear Fast Red for 5 minutes.
- Dehydrate and mount the coverslips.
- Observe under a light microscope. The presence of blue precipitates indicates intracellular iron.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) (Quantitative Assessment):

- Harvest a known number of labeled and unlabeled MSCs.
- Wash the cell pellets thoroughly with PBS.
- Lyse the cells (e.g., using acid digestion).
- Analyze the iron content using ICP-MS to determine the average iron uptake per cell.

## Visualization of Experimental Workflows





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